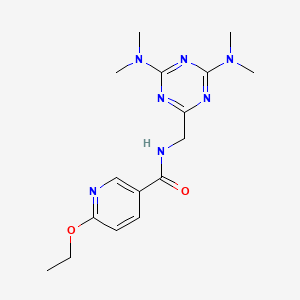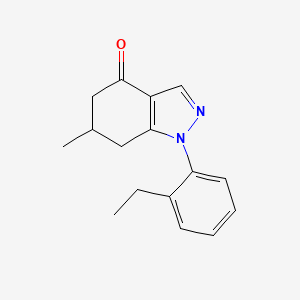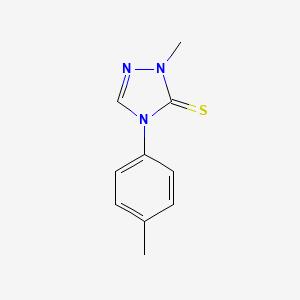
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as MTT, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. MTT has been found to possess several unique properties that make it a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
Intestinal Permeation Enhancement
The compound has been studied for its potential as an intestinal permeation enhancer . This application is crucial for the oral administration of macromolecular therapeutics, which often suffer from poor absorption across the intestinal epithelium. Derivatives of this compound, such as 1-methyl-4-phenylpiperazine, have shown to enhance transepithelial transport with minimal cytotoxicity, making them promising candidates for improving drug delivery .
Antiparasitic Activity
Another significant application is in the field of antiparasitic drug development . Derivatives of the compound have been synthesized and tested against various parasites. For instance, 5-aryl-1-methyl-4-nitroimidazoles, a related class of compounds, have demonstrated potent lethal activity against pathogens like Entamoeba histolytica and Giardia intestinalis, indicating the potential of these derivatives in treating parasitic infections .
Pharmacological Potential
The pharmacological properties of derivatives of this compound have been explored, particularly their calcium channel blocking activity . This is important for the treatment of diseases associated with calcium dysregulation. The research into these properties is essential for identifying new therapeutic applications.
Molecular Docking and Biological Evaluation
Molecular docking studies have been conducted with derivatives to understand their interaction with biological targets. These studies are crucial for the drug discovery process , providing insights into the binding affinities and modes of interaction, which guide the design of more potent and selective therapeutic agents.
Chemical Transformations
The compound and its derivatives undergo various chemical transformations that are key to understanding their reactivity. These transformations are vital for the development of new synthetic methodologies and the production of novel compounds with potential applications in drug development.
Synthesis and Characterization
Efficient synthesis methods for novel derivatives incorporating sulfonyl groups have been developed. These methods allow for the exploration of the chemical and physical properties of these compounds and their potential applications in various fields of chemistry and pharmacology.
Propiedades
IUPAC Name |
2-methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-8-3-5-9(6-4-8)13-7-11-12(2)10(13)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXQIHVLMGGFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NN(C2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

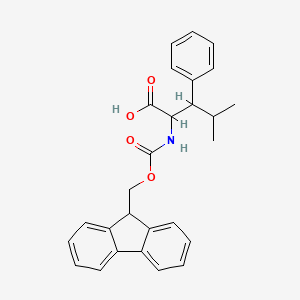
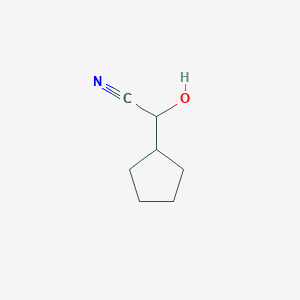
![3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563187.png)
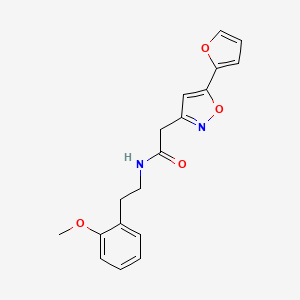
![N-[(4-Chlorophenyl)methyl]-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2563192.png)
![7-[(E)-but-2-enyl]-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2563193.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2563194.png)

![3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2563197.png)
![2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2563200.png)
![[4-(4-Chlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2563201.png)
